molecular formula C15H16F3N7O3S B12249636 1-methyl-4-{[3-({[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}methyl)pyrrolidin-1-yl]sulfonyl}-1H-pyrazole

1-methyl-4-{[3-({[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}methyl)pyrrolidin-1-yl]sulfonyl}-1H-pyrazole

Cat. No.: B12249636
M. Wt: 431.4 g/mol
InChI Key: XXTHSUMFSNFOFD-UHFFFAOYSA-N
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Description

1-methyl-4-{[3-({[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}methyl)pyrrolidin-1-yl]sulfonyl}-1H-pyrazole is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrazole ring fused with a triazolopyridazine moiety, which is further functionalized with a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-4-{[3-({[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}methyl)pyrrolidin-1-yl]sulfonyl}-1H-pyrazole involves multiple steps. One common approach is the condensation of a pyrazole derivative with a triazolopyridazine precursor. The reaction typically requires the use of strong bases and solvents such as dichloromethane (DCM) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-methyl-4-{[3-({[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}methyl)pyrrolidin-1-yl]sulfonyl}-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated derivatives, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions typically result in the formation of new functionalized derivatives .

Scientific Research Applications

1-methyl-4-{[3-({[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}methyl)pyrrolidin-1-yl]sulfonyl}-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-methyl-4-{[3-({[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}methyl)pyrrolidin-1-yl]sulfonyl}-1H-pyrazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, leading to inhibition or activation of specific pathways. The compound’s unique structure allows it to interact with multiple targets, making it a versatile agent in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methyl-4-{[3-({[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}methyl)pyrrolidin-1-yl]sulfonyl}-1H-pyrazole stands out due to its unique combination of a pyrazole ring with a triazolopyridazine moiety and a trifluoromethyl group. This structure imparts distinct physicochemical properties and biological activities, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C15H16F3N7O3S

Molecular Weight

431.4 g/mol

IUPAC Name

6-[[1-(1-methylpyrazol-4-yl)sulfonylpyrrolidin-3-yl]methoxy]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine

InChI

InChI=1S/C15H16F3N7O3S/c1-23-8-11(6-19-23)29(26,27)24-5-4-10(7-24)9-28-13-3-2-12-20-21-14(15(16,17)18)25(12)22-13/h2-3,6,8,10H,4-5,7,9H2,1H3

InChI Key

XXTHSUMFSNFOFD-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)N2CCC(C2)COC3=NN4C(=NN=C4C(F)(F)F)C=C3

Origin of Product

United States

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